REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].C(=O)([O-])[O-].[Ca+2].[Cl:10][CH:11]([CH2:14][Cl:15])[C:12]#[N:13].ClCl>>[C:1](#[N:4])[CH:2]=[CH2:3].[Cl:10][C:11](=[CH2:14])[C:12]#[N:13].[Cl:10][CH:11]([CH2:14][Cl:15])[C:12]#[N:13] |f:1.2|
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C#N)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed in a calculated amount
|
Type
|
CUSTOM
|
Details
|
was removed with nitrogen
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 4.2% |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.3 g | |
YIELD: PERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].C(=O)([O-])[O-].[Ca+2].[Cl:10][CH:11]([CH2:14][Cl:15])[C:12]#[N:13].ClCl>>[C:1](#[N:4])[CH:2]=[CH2:3].[Cl:10][C:11](=[CH2:14])[C:12]#[N:13].[Cl:10][CH:11]([CH2:14][Cl:15])[C:12]#[N:13] |f:1.2|
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C#N)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed in a calculated amount
|
Type
|
CUSTOM
|
Details
|
was removed with nitrogen
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 4.2% |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.3 g | |
YIELD: PERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |